(S)-2-Hydroxymethyl-hexanoic acid belongs to the class of carboxylic acids, specifically fatty acids, and it is recognized for its chirality, which is crucial in various biological processes and applications. The compound is often utilized as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds.
The synthesis of (S)-2-Hydroxymethyl-hexanoic acid can be achieved through several methods:
The molecular structure of (S)-2-Hydroxymethyl-hexanoic acid features:
InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
ICBHDGOFKNWYJO-LURJTMIESA-N
.This structure contributes to its reactivity and interaction with biological systems.
(S)-2-Hydroxymethyl-hexanoic acid participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for (S)-2-Hydroxymethyl-hexanoic acid involves its interaction with specific molecular targets within biological systems. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The presence of the hydroxymethyl group allows for versatile chemical modifications, enabling participation in various biochemical pathways.
The compound's ability to serve as a substrate or intermediate in enzymatic reactions highlights its importance in metabolic processes and potential therapeutic applications.
(S)-2-Hydroxymethyl-hexanoic acid exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and applications in various fields.
(S)-2-Hydroxymethyl-hexanoic acid has diverse applications across several scientific domains:
Chemical synthesis of chiral hydroxy acids like (S)-2-Hydroxymethyl-hexanoic acid employs stereoselective methodologies to achieve precise spatial configurations. A patent [5] details an asymmetric halolactonization strategy starting from 2-methylenehexanoic acid. The acid is first converted to its acyl chloride derivative using standard chlorination reagents (e.g., thionyl chloride or oxalyl chloride). This intermediate undergoes nucleophilic attack by L-proline in a biphasic ether/water system under alkaline conditions (pH 10–11), forming a diastereomeric amide [1] [5].
Subsequent bromolactonization is achieved using N-bromosuccinimide (NBS) in aprotic polar solvents such as dimethylformamide (DMF), yielding a brominated lactone. Radical-mediated dehalogenation with tributyltin hydride and benzoyl peroxide generates a stable oxazine intermediate. Acid hydrolysis (concentrated HBr, 100–105°C) cleaves this oxazine to release the target compound, (S)-2-Hydroxymethyl-hexanoic acid, with high enantiomeric purity [1] [5]. This route is particularly valuable for synthesizing prostaglandin intermediates, where stereochemistry critically influences biological activity.
While Knoevenagel condensation is extensively reviewed for synthesizing α,β-unsaturated compounds (e.g., cyano-containing indoles or thienoquinolizines) [3] [6], its direct application to this specific hydroxy acid is less documented. However, Knoevenagel remains broadly relevant for assembling functionalized alkenes that could serve as precursors in multi-step syntheses of chiral acids.
Microbial platforms offer sustainable routes to hydroxy acids. Native producers like Clostridium spp. exploit the reverse β-oxidation (rBOX) pathway to generate medium-chain fatty acids and derivatives. For example, Clostridium kluyveri produces hexanoic acid from ethanol via carbon chain elongation, a pathway potentially adaptable for hydroxy acid synthesis [10]. However, strict anaerobiosis, slow growth, and complex nutrient requirements limit industrial application.
Engineered Escherichia coli bypasses these limitations. A landmark study achieved selective 1-decanol production (a reduction product of decanoic acid) at 6.1 g/L using an optimized rBOX pathway [4]. Key innovations included:
Table 1: Microbial Platforms for Hydroxy Acid Precursor Synthesis
Host Organism | Pathway | Key Enzyme(s) | Product (Titer) | Yield |
---|---|---|---|---|
E. coli (JST07) | Reverse β-oxidation | BktB, FadB, Maqu_2507 | 1-Decanol (6.1 g/L) | 0.26 g/g glycerol |
Kluyveromyces marxianus | Fatty acid elongation | AtoB, BktB, Ter | Hexanoic acid (45 mg/L) | N/A |
Clostridium kluyveri | Native rBOX | Thiolase, Trans-enoyl-CoA reductase | Hexanoic acid | Low |
Reverse β-oxidation (rBOX) is a carbon- and energy-efficient alternative to canonical fatty acid biosynthesis (FAS) for hydroxy acid precursors. Unlike FAS, which consumes ATP and NADPH to activate malonyl-CoA extender units, rBOX uses non-decarboxylative Claisen condensations catalyzed by thiolases (e.g., BktB). These enzymes condense acetyl-CoA with acyl-CoA primers (e.g., butyryl-CoA) without decarboxylation, directly elongating chains by two carbons per cycle [7] [10]. The cycle proceeds via:
For C6 hydroxy acids like (S)-2-Hydroxymethyl-hexanoic acid, hexanoyl-CoA serves as a key precursor. In Kluyveromyces marxianus, hexanoyl-CoA synthesis was engineered using a hybrid pathway:
Termination requires hydroxylation and thioester cleavage. Cytochrome P450 monooxygenases or alcohol dehydrogenases could introduce the 2-hydroxymethyl group, while thioesterases (e.g., TES1) liberate the free acid [10].
Optimizing hydroxy acid production demands multipronged metabolic interventions:
Glycerol dissimilation: Engineered E. coli utilizing glycerol (a reduced carbon source) enhances NADH availability for reductive steps in rBOX. Inactivation of the glycerol kinase (glpK) gene prevents unnecessary phosphorylation, improving flux [4].
Termination Control:
Cofactor regeneration: Expressing Candida boidinii formate dehydrogenase (FDH) regenerates NADH from formate, driving acyl-CoA reductases for alcohol/acid termination [4].
Toxicity Mitigation:
Table 2: Metabolic Engineering Strategies for Enhanced Production
Engineering Target | Host | Intervention | Outcome |
---|---|---|---|
Precursor Supply | E. coli | Sbm operon activation + ΔldhA | Propionyl-CoA ↑ (C3 primer) |
Redox Balance | E. coli | FDH overexpression + ΔglpK | NADH ↑, Glycerol uptake ↑ |
Product Specificity | E. coli | Maqu_2507 CAR mutagenesis | C10 selectivity ↑ (91% purity) |
Toxicity Mitigation | E. coli | n-Dodecane extractive fermentation | 1-Decanol titer ↑ (40% increase) |
Carbon Chain Elongation | K. marxianus | AtoB-BktB-Hbd-Crt-Ter pathway | Hexanoyl-CoA ↑ |
Compounds Mentioned in the Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7